![molecular formula C20H24N2O2 B5887956 N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5887956.png)
N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.
Mechanism of Action
N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor acts by inhibiting the activity of this compound, which catalyzes the oxidative deamination of D-amino acids. The inhibition of this compound leads to an increase in the levels of D-serine, which enhances the activity of the NMDA receptor and improves synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor have been extensively studied in animal models and human clinical trials. The inhibition of this compound leads to an increase in the levels of D-serine, which enhances the activity of the NMDA receptor and improves synaptic plasticity and cognitive function. This compound inhibitor has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor has several advantages for lab experiments, including its potency and selectivity for this compound, its ability to increase the levels of D-serine, and its neuroprotective effects. However, this compound inhibitor also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
The potential therapeutic applications of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor are still being explored, and several future directions for research are possible. These include the development of more potent and selective this compound inhibitors, the investigation of the effects of this compound inhibition in different animal models and human clinical trials, and the exploration of the role of this compound in other neurological and psychiatric disorders. Additionally, the development of new methods for the delivery of this compound inhibitor to the brain may enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor involves the reaction of 3,4-dimethylphenyl isocyanate with 2,2-dimethylpropanoic acid, followed by the reaction of the resulting acid chloride with 2-aminobenzamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. The inhibition of this compound leads to an increase in the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and cognitive function.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2,2-dimethylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-10-11-15(12-14(13)2)21-18(23)16-8-6-7-9-17(16)22-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQXHYJVSPRCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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